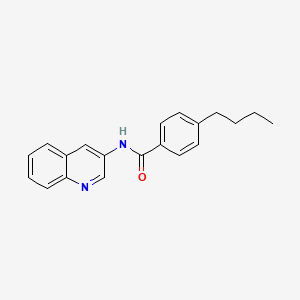
4-butyl-N-(quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(quinolin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-butyl-N-(quinolin-3-yl)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This compound features a quinoline moiety linked to a benzamide structure, characterized by the presence of a butyl group at the nitrogen atom of the benzamide. This structural configuration enhances its biological activity, particularly in anti-inflammatory applications.
The molecular formula of this compound is C_{16}H_{18}N_{2}O. The presence of the butyl group contributes to its lipophilicity, which is critical for enhancing solubility and bioavailability in biological systems. The compound's reactivity can be attributed to its functional groups, particularly the amide bond, which can undergo hydrolysis under various conditions, and the quinoline ring, which can participate in electrophilic aromatic substitution reactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit elastase, an enzyme implicated in various inflammatory processes. The inhibition of elastase suggests potential therapeutic applications for treating conditions associated with inflammation.
Molecular Interactions
Molecular docking studies have demonstrated that this compound can effectively bind to elastase, indicating its potential as an inhibitor. The compound forms hydrogen bonds with various biological macromolecules, enhancing its binding affinity to target proteins, which is crucial for understanding its mechanism of action and optimizing it for therapeutic use.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from structurally similar compounds in terms of biological activity:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains butyl group enhancing lipophilicity | Significant anti-inflammatory effects |
| N-(quinolin-2-yl)benzamide | No butyl group; lower lipophilicity | Moderate anti-inflammatory effects |
| N-(pyridin-4-yl)benzamide | Pyridine instead of quinoline | Varies; often lower than quinoline derivatives |
| N-(phenyl)benzamide | Simplest structure; lacks heterocycles | Limited activity; serves as control |
The presence of the butyl group in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives, including this compound. For instance, a study focused on the synthesis and biological evaluation of quinoline-based compounds demonstrated that modifications at the nitrogen atom significantly influenced their anti-inflammatory properties. The findings suggested that structural variations could enhance or diminish biological efficacy depending on their interactions with target enzymes like elastase .
Another research effort highlighted the synthesis of related compounds and their activities against Plasmodium falciparum, showcasing the versatility of quinoline derivatives in medicinal chemistry. Although this study did not directly evaluate this compound, it underscores the importance of structural optimization in developing effective therapeutic agents .
属性
分子式 |
C20H20N2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
4-butyl-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C20H20N2O/c1-2-3-6-15-9-11-16(12-10-15)20(23)22-18-13-17-7-4-5-8-19(17)21-14-18/h4-5,7-14H,2-3,6H2,1H3,(H,22,23) |
InChI 键 |
LEGBMUNFZPMJOG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















